

Spectroscopic Profile of 5-Methylhex-3-en-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylhex-3-en-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylhex-3-en-2-ol**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the identification and characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **5-Methylhex-3-en-2-ol**. It is important to note that while data for the (E)-stereoisomer is indicated in some databases, a complete, publicly accessible dataset is not readily available. The information presented here is a compilation from various sources and predicted values based on established principles of spectroscopy.

Table 1: ^{13}C NMR Spectroscopic Data for (E)-**5-Methylhex-3-en-2-ol**

Carbon Atom	Chemical Shift (δ) ppm
C1	Data not available
C2	Data not available
C3	Data not available
C4	Data not available
C5	Data not available
C6	Data not available
C7	Data not available

Note: Specific chemical shift values for **(E)-5-Methylhex-3-en-2-ol** are not publicly available in the searched resources. SpectraBase indicates the availability of a ^{13}C NMR spectrum, but access to the data requires a subscription.[\[1\]](#)

Table 2: ^1H NMR Spectroscopic Data for **5-Methylhex-3-en-2-ol**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H on C2	~3.8 - 4.2	Multiplet	Data not available
H on C3	~5.4 - 5.6	Multiplet	Data not available
H on C4	~5.5 - 5.7	Multiplet	Data not available
H on C5	~2.2 - 2.5	Multiplet	Data not available
OH	Variable	Singlet (broad)	Data not available
CH_3 on C2	~1.2	Doublet	Data not available
$(\text{CH}_3)_2$ on C5	~1.0	Doublet	Data not available

Note: The proton NMR data presented are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental data is not readily available in the public domain.

Table 3: Infrared (IR) Spectroscopic Data for (E)-5-Methylhex-3-en-2-ol

Functional Group	Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (alkane)	2850-3000	Medium-Strong
C=C stretch (alkene)	1650-1680	Medium, Sharp
C-O stretch (alcohol)	1050-1150	Strong

Note: A vapor phase IR spectrum is available on SpectraBase, but the detailed peak list is not publicly accessible.[\[2\]](#) The values in the table are characteristic absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for (E)-5-Methylhex-3-en-2-ol

m/z	Relative Intensity (%)	Proposed Fragment
114	Data not available	[M] ⁺ (Molecular Ion)
99	Data not available	[M - CH ₃] ⁺
71	Data not available	[M - C ₃ H ₇] ⁺
43	Data not available	[C ₃ H ₇] ⁺

Note: A GC-MS spectrum is noted as available in SpectraBase, but the fragmentation pattern and relative intensities are not publicly detailed.[\[1\]](#) The listed fragments are predicted based on common fragmentation pathways for aliphatic alcohols and alkenes.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized methodologies applicable to a compound like **5-Methylhex-3-en-2-ol**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of purified **5-Methylhex-3-en-2-ol** is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is typically recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ^1H instrument). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

2. Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **5-Methylhex-3-en-2-ol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl_4) that has minimal IR absorption in the regions of interest.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates (or the solvent) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm^{-1} .

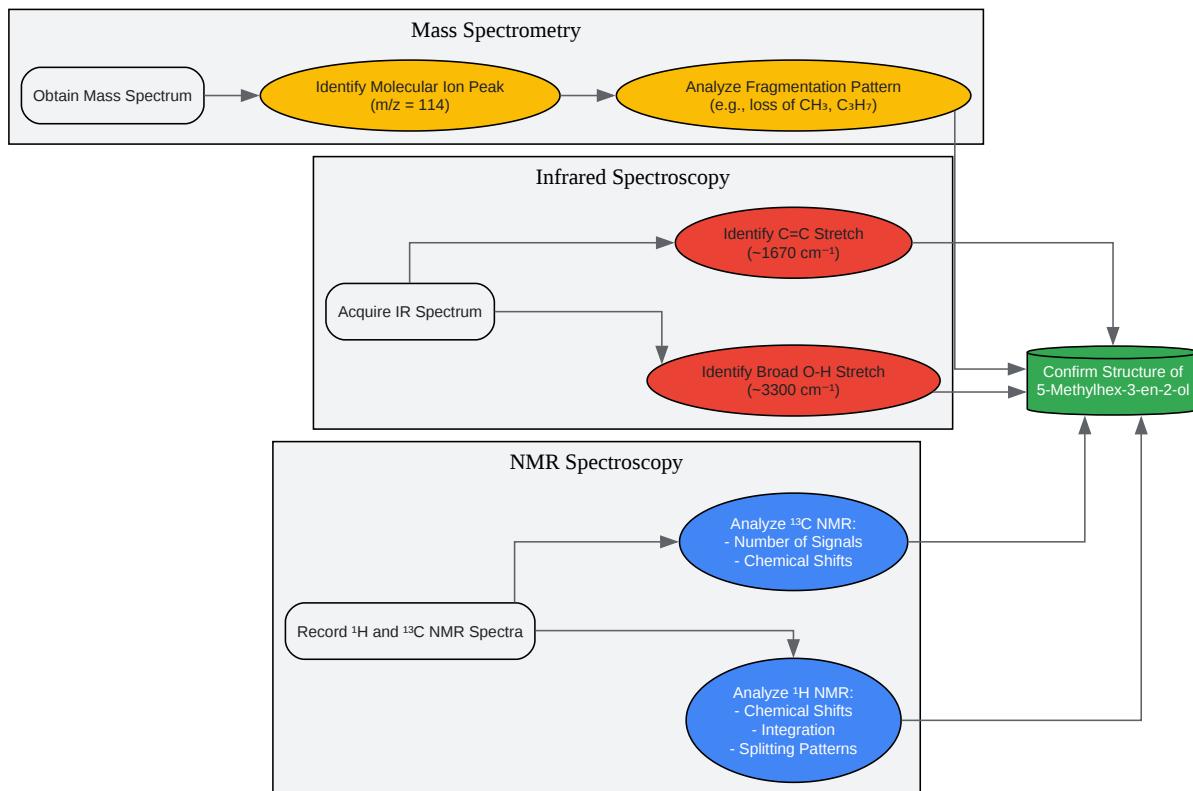
3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **5-Methylhex-3-en-2-ol** is prepared in a volatile solvent (e.g., dichloromethane or hexane).
- Gas Chromatography: A small volume (typically 1 μL) of the solution is injected into the GC, where the sample is vaporized. The volatile components are separated on a capillary column (e.g., a non-polar DB-5 or a polar Carbowax column). The oven temperature is programmed to ramp up to ensure good separation of the components.

- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Data Interpretation Workflow

The logical flow for interpreting the spectroscopic data to confirm the structure of **5-Methylhex-3-en-2-ol** is outlined below.

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Spectroscopic data analysis workflow for **5-Methylhex-3-en-2-ol**.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous identification and characterization of **5-Methylhex-3-en-2-ol** in a research and development setting. Further contributions of experimental data to public

databases are encouraged to enhance the collective knowledge base for this and other important chemical compounds.

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References

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